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molecular formula C6H7N3S B1659949 Carbamimidothioic acid, N-cyano-N'-2-propynyl-, methyl ester CAS No. 69591-59-9

Carbamimidothioic acid, N-cyano-N'-2-propynyl-, methyl ester

Cat. No. B1659949
M. Wt: 153.21 g/mol
InChI Key: AOQBTOKIEVBYSK-UHFFFAOYSA-N
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Patent
US04158013

Procedure details

A solution of dimethyl cyanodithioiminocarbonate (16.00 g, 0.109 mole) and propargylamine (6.03 g, 0.109 mole) in acetonitrile (320 ml) was stirred at reflux for 4 hours, and then at 25° for 12 hours. The mixture was cooled and filtered to yield the title compound (13.58 g, 81%), mp 160°-164°.
Quantity
16 g
Type
reactant
Reaction Step One
Quantity
6.03 g
Type
reactant
Reaction Step One
Quantity
320 mL
Type
solvent
Reaction Step One
Yield
81%

Identifiers

REACTION_CXSMILES
[CH3:1][S:2][C:3](SC)=[N:4][C:5]#[N:6].[CH2:9]([NH2:12])[C:10]#[CH:11]>C(#N)C>[C:5]([NH:4][C:3](=[N:12][CH2:9][C:10]#[CH:11])[S:2][CH3:1])#[N:6]

Inputs

Step One
Name
Quantity
16 g
Type
reactant
Smiles
CSC(=NC#N)SC
Name
Quantity
6.03 g
Type
reactant
Smiles
C(C#C)N
Name
Quantity
320 mL
Type
solvent
Smiles
C(C)#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 4 hours
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
C(#N)NC(SC)=NCC#C
Measurements
Type Value Analysis
AMOUNT: MASS 13.58 g
YIELD: PERCENTYIELD 81%
YIELD: CALCULATEDPERCENTYIELD 81.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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